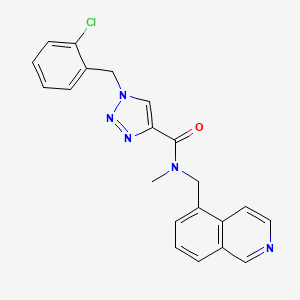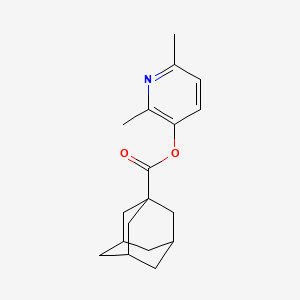
5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide, also known as CMMD, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of benzamides and has been studied for its anti-inflammatory, anti-tumor, and analgesic effects. In
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has also been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells in various cancer types such as breast cancer, lung cancer, and ovarian cancer. Additionally, this compound has been reported to possess analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide in lab experiments include its reported anti-inflammatory, anti-tumor, and analgesic effects. Additionally, the synthesis method for this compound is reliable and has been reported in various scientific publications. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide research. One potential direction is to further investigate its mechanism of action and potential side effects. Additionally, this compound could be studied for its potential use in combination therapy with other anti-inflammatory or anti-cancer drugs. Furthermore, this compound could be studied for its potential use in treating other diseases such as autoimmune diseases and neurodegenerative diseases. Overall, this compound has shown promising potential as a medicinal compound and further research is needed to fully understand its therapeutic properties.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, this compound. This synthesis method has been reported in various scientific publications and is considered reliable.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide has been studied extensively for its potential medicinal properties. It has been reported to possess anti-inflammatory, anti-tumor, and analgesic effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells in various cancer types such as breast cancer, lung cancer, and ovarian cancer. Additionally, this compound has been reported to possess analgesic effects in animal models.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-6-4-3-5-11(14)10-18-16(19)13-9-12(17)7-8-15(13)21-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNTHOADHOJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5001897.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-[(dimethylamino)methyl]-N-methyl-2-furamide](/img/structure/B5001912.png)
![butyl 3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5001918.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5001922.png)
![5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5001927.png)
![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5001935.png)
![methyl 4-[3-(4-hydroxy-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5001940.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B5001950.png)
![1-(benzylthio)-4-cyclohexyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5001957.png)
![N-4-pyridinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5001978.png)
![4-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5001992.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)